![molecular formula C11H9ClFI B2679192 1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287287-65-2](/img/structure/B2679192.png)
1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane
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Overview
Description
1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane, also known as CF3I, is a halocarbon compound that has been widely used in scientific research. It is a colorless gas that has a sweet odor and is soluble in organic solvents. CF3I is known for its high reactivity and has been used in a variety of applications, including as a fire extinguishing agent, a sterilant, and a propellant.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane is not well understood. It is believed to act as a halogenating agent, reacting with organic compounds to form halogenated derivatives. 1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane has also been shown to be a potent oxidizing agent, and it can react with a variety of substrates, including alkenes, alkynes, and aromatics.
Biochemical and Physiological Effects
1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be a potent oxidizing agent, and it can react with biological molecules, such as proteins and DNA. 1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane has also been shown to be toxic to some microorganisms, and it has been used as a sterilant for medical equipment.
Advantages and Limitations for Lab Experiments
1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane has several advantages for use in lab experiments. It is a highly reactive compound that can be used as a halogenating agent and as a precursor for fluorinated compounds. 1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane is also a potent oxidizing agent, and it can be used to oxidize a variety of substrates. However, 1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane has some limitations for use in lab experiments. It is a toxic and potentially hazardous compound that requires careful handling and storage. 1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane is also expensive and difficult to synthesize in large quantities.
Future Directions
There are several future directions for research on 1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane. One area of interest is in the development of new synthetic methods for 1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane. Another area of interest is in the use of 1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane as a halogenating agent and as a precursor for fluorinated compounds. 1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane may also have potential as a sterilant for medical equipment and as a fire extinguishing agent in the electronics industry. Further research is needed to fully understand the biochemical and physiological effects of 1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane and its potential applications in scientific research.
Synthesis Methods
The synthesis of 1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane is a complex process that involves several steps. The most common method for synthesizing 1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane is by reacting iodine with CF3Cl in the presence of a catalyst. The reaction takes place under high pressure and at high temperatures. The yield of 1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane can be improved by using a solvent, such as acetonitrile, to dissolve the reactants.
Scientific Research Applications
1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane has been widely used in scientific research due to its high reactivity and unique properties. It has been used as a reagent in organic synthesis, as a precursor for fluorinated compounds, and as a halogenating agent. 1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane has also been used as a sterilant for medical equipment and as a fire extinguishing agent in the electronics industry.
properties
IUPAC Name |
1-(5-chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFI/c12-7-1-2-9(13)8(3-7)10-4-11(14,5-10)6-10/h1-3H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAAPMSYNGPYPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)C3=C(C=CC(=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFI |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane |
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